6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole
Description
6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole (CAS: 1822817-70-8) is a substituted indazole derivative characterized by a bromine atom at the 6-position, a 3-methoxypropyl group at the 2-position, and a methyl group at the 3-position of the indazole core. Indazoles are nitrogen-containing heterocycles with applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity . The bromine substituent enhances electrophilic reactivity, making this compound a valuable intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura). The 3-methoxypropyl group contributes to solubility in polar organic solvents, while the methyl group at the 3-position may influence steric and electronic properties during reactions .
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-(3-methoxypropyl)-3-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-11-5-4-10(13)8-12(11)14-15(9)6-3-7-16-2/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFYWVVBRJKMPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1CCCOC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Alkylation: The methoxypropyl group can be introduced via alkylation using appropriate alkyl halides in the presence of a base like potassium carbonate.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of substituted indazoles.
Oxidation: Formation of indazole oxides.
Reduction: Formation of dehalogenated indazoles.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole with structurally related indazole derivatives:
Key Observations :
Substituent Position and Reactivity :
- The 6-bromo substitution in the target compound contrasts with the 5-bromo analogs (e.g., 3g and 3b), which may alter regioselectivity in reactions. For example, bromine at the 6-position could direct electrophilic substitution to the 4- or 7-position, whereas 5-bromo derivatives might favor reactivity at the 4-position .
- The 3-methoxypropyl group in the target compound provides enhanced solubility compared to simpler alkyl chains (e.g., ethyl in 3g) due to its ether oxygen. This property is critical for applications requiring polar reaction conditions .
Synthetic Challenges :
- Alkylation of indazoles (e.g., with 1-bromo-3-chloropropane in 3b) often produces mixtures of N-1 and N-2 isomers, as seen in 3b (50% N-1 vs. 10% N-2). The target compound’s synthesis likely requires optimized conditions to favor N-2 substitution, given its 2-(3-methoxypropyl) group .
Functional Group Diversity :
- Unlike sulfonyl chloride derivatives (e.g., 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride), the target compound lacks electrophilic leaving groups, limiting its direct utility in nucleophilic substitutions. However, its bromine atom enables participation in transition-metal-catalyzed couplings .
Physicochemical and Spectroscopic Comparisons
¹H-NMR Profiles :
- In 5-Bromo-2-ethyl-2H-indazole (3g) , the ethyl group generates a triplet at δ 1.62 (CH₃) and a quartet at δ 4.45 (CH₂), whereas the target compound’s 3-methoxypropyl group would likely show complex splitting patterns for the methoxy (δ ~3.3) and propyl chains .
- Aromatic proton signals in bromoindazoles typically appear between δ 7.3–7.9, as seen in 3g and 3b. The target compound’s signals would depend on electronic effects from the 3-methyl and 3-methoxypropyl groups .
Molecular Weight and Polarity :
- The target compound (MW: 283.17 g/mol) is heavier than 3g (MW: 225.10 g/mol) and 3b (MW: 272.57 g/mol), primarily due to the methoxypropyl group. This increased mass may affect crystallization behavior and chromatographic retention times .
Biological Activity
6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a bromine atom, a methoxypropyl group, and a methyl group attached to an indazole ring. This configuration contributes to its distinct chemical reactivity and biological properties. The presence of the bromine atom allows for various substitution reactions, while the methoxypropyl group may enhance solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C11H14BrN2O |
| Molecular Weight | 273.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has shown promise in anticancer studies, particularly against human colorectal carcinoma cells. It operates through multiple mechanisms, including inhibition of cell proliferation and induction of apoptosis. A study reported an IC50 value of 23 ± 11 nM in LS174T human colorectal carcinoma cells, indicating potent activity (Table 1) .
Anti-inflammatory Effects
Additionally, this compound has been evaluated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The bromine atom enhances binding affinity to target enzymes.
- Receptor Modulation : The methoxypropyl group may facilitate interaction with cellular receptors involved in signaling pathways.
- Cellular Signaling Interference : The compound can disrupt key signaling cascades associated with cancer progression.
Study on Anticancer Activity
In a study published in the Journal of Organic Chemistry, researchers synthesized derivatives of indazole compounds and evaluated their anticancer properties. Compound 6 demonstrated significant inhibition of WNT-dependent signaling pathways, which are crucial in colorectal cancer development .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of various indazole derivatives, including this compound. Results indicated that this compound exhibited a broad spectrum of activity against both bacterial and fungal pathogens, supporting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
